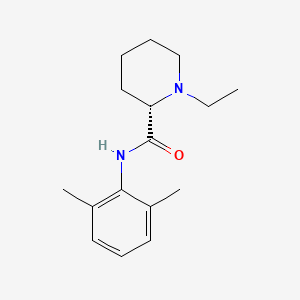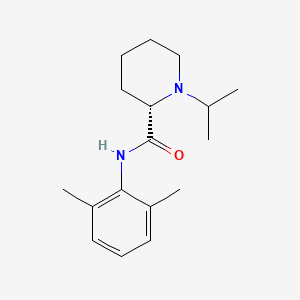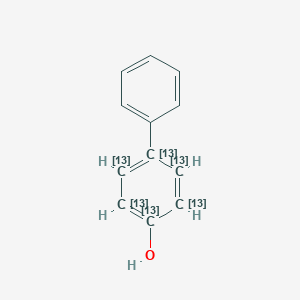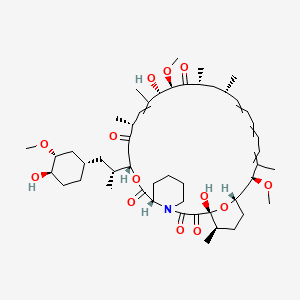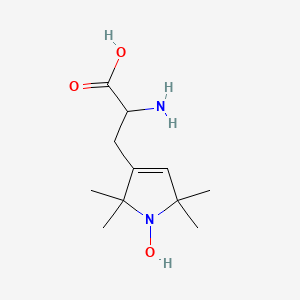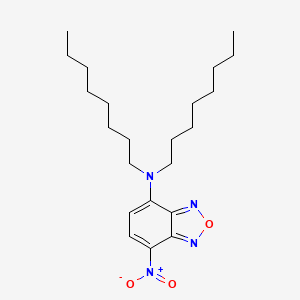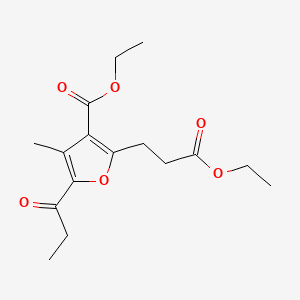
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate, also known as E2-EOMP, is an organic compound belonging to the class of carboxylic acids. It is a colorless, odorless, and water-soluble liquid, and is used in various scientific research applications. This compound has been studied for its potential application in a variety of fields, including drug synthesis, biochemistry, and physiology.
Mécanisme D'action
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate is believed to act by binding to certain receptors in the body, such as the GABA receptor, which is involved in the regulation of neurotransmitter levels. The binding of
Méthodes De Synthèse
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate is synthesized through a five-step process. First, ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionyl-3-carboxylate (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate) is synthesized by reacting ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionyl-3-carboxylate (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate) with ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionyl-3-carboxylic acid (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylateCA). The reaction is catalyzed by a strong acid, such as sulfuric acid, and the product is isolated by distillation. The second step involves the conversion of Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate to ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate (E2-EOMF) by reacting it with ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionylfuran-3-carboxylic acid (E2-EOMFCA). The reaction is catalyzed by a strong base, such as sodium hydroxide, and the product is isolated by distillation. The third step involves the conversion of E2-EOMF to ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate) by reacting it with ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionylfuran-3-carboxylic acid (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylateCA). The reaction is catalyzed by a strong acid, such as sulfuric acid, and the product is isolated by distillation. The fourth step involves the conversion of Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate to ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate (E2-EOMF) by reacting it with ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionylfuran-3-carboxylic acid (E2-EOMFCA). The reaction is catalyzed by a strong base, such as sodium hydroxide, and the product is isolated by distillation. The fifth and final step involves the conversion of E2-EOMF to ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate) by reacting it with ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionylfuran-3-carboxylic acid (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylateCA). The reaction is catalyzed by a strong acid, such as sulfuric acid, and the product is isolated by distillation.
Applications De Recherche Scientifique
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate is used in various scientific research applications. It is used in the synthesis of drugs, and in the study of biochemistry and physiology. It is also used in the study of cell signaling pathways, as well as in the study of the effects of drugs on the body. Additionally, it is used in the study of the effects of environmental pollutants on the body, as well as in the study of the effects of dietary supplements on the body. Finally, it is used in the study of the effects of various drugs on the body, including those used to treat cancer, HIV, and other diseases.
Propriétés
IUPAC Name |
ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propanoylfuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-5-11(17)15-10(4)14(16(19)21-7-3)12(22-15)8-9-13(18)20-6-2/h5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJCQPKLHPXHPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(O1)CCC(=O)OCC)C(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

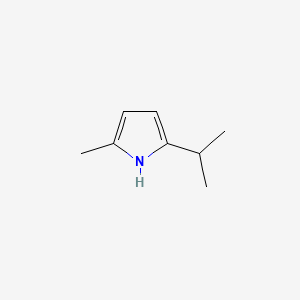

![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)

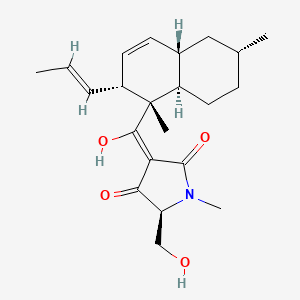
![(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B570569.png)
![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)
